

# Technical Whitepaper: Physicochemical Profiling of 7-Hydroxyindolin-2-one

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 7-Hydroxyindolin-2-one

CAS No.: 10238-74-1

Cat. No.: B175083

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## Executive Summary

**7-Hydroxyindolin-2-one** (also known as 7-hydroxyoxindole) represents a critical pharmacophore in medicinal chemistry, serving both as a primary metabolite of dopaminergic agents (e.g., Ropinirole) and as a versatile scaffold for kinase inhibitor development. Its physicochemical profile is defined by the interplay between the lipophilic indolinone core and the hydrophilic phenolic hydroxyl group at the C7 position. This unique amphiphilic nature dictates its solubility, membrane permeability, and binding affinity in biological systems.

This guide provides a rigorous technical analysis of **7-hydroxyindolin-2-one**, synthesizing experimental data with mechanistic insights to support researchers in drug discovery and metabolite identification.

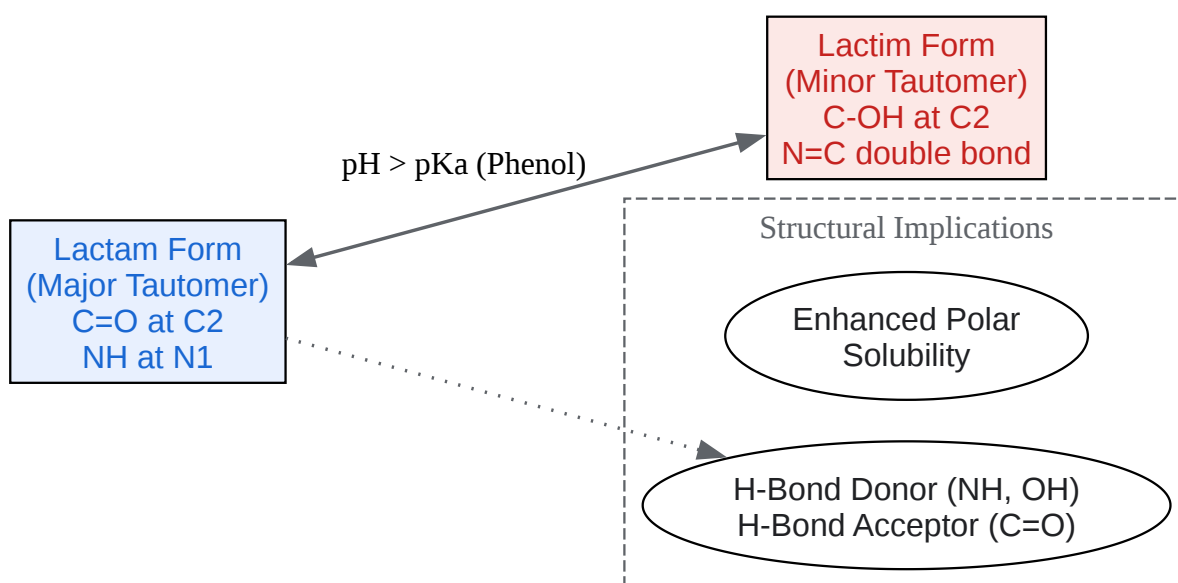
## Molecular Identity & Structural Architecture

The molecule consists of a bicyclic 1,3-dihydro-2H-indol-2-one core substituted with a hydroxyl group at the 7-position. This substitution pattern introduces an intramolecular hydrogen bond donor/acceptor site adjacent to the lactam nitrogen, significantly influencing the molecule's pKa and tautomeric stability.

Parameter	Data
IUPAC Name	7-Hydroxy-1,3-dihydro-2H-indol-2-one
Common Synonyms	7-Hydroxyoxindole; 7-Hydroxy-2-oxindole
CAS Registry Number	10238-74-1
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>2</sub>
Molecular Weight	149.15 g/mol
SMILES	O=C1Cc2cccc(O)c2N1
InChI Key	GHBTZUIMOPVXAV-UHFFFAOYSA-N (Verify specific isomer)

## Tautomeric Equilibrium

In solution, **7-hydroxyindolin-2-one** exists primarily in the lactam (keto) form due to the aromatic stability of the benzene ring and the strength of the amide bond. However, the lactim (enol) tautomer is accessible, particularly under basic conditions or in specific protein binding pockets where it may serve as a hydrogen bond donor/acceptor.



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Figure 1: Tautomeric equilibrium favoring the lactam form under physiological conditions.

## Physicochemical Parameters

The following data aggregates experimental and high-confidence predicted values. The C7-hydroxyl group significantly lowers the LogP compared to unsubstituted oxindole (LogP ~1.7), enhancing water solubility while maintaining sufficient lipophilicity for membrane permeation.

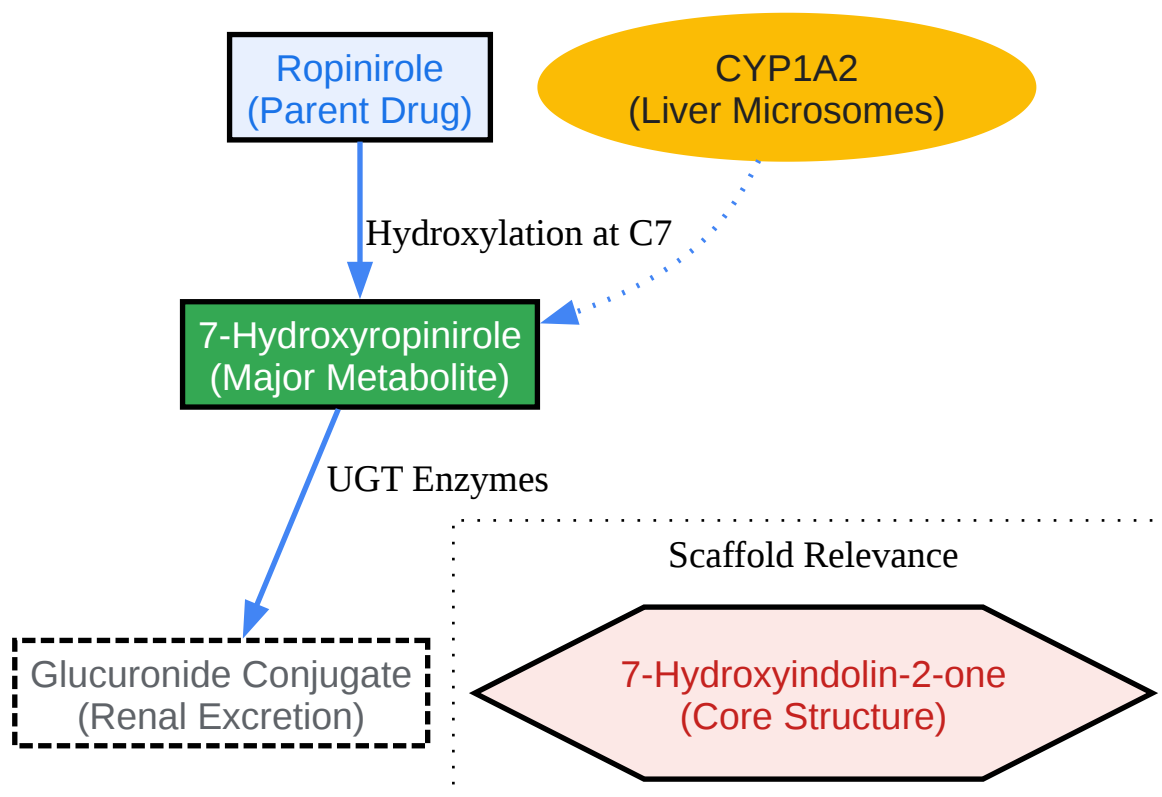
Property	Value	Condition/Note
Physical State	Solid (Powder)	Light beige to off-white
Melting Point	> 200°C (Dec.)	High MP due to intermolecular H-bonding
Boiling Point	~371°C	Predicted at 760 mmHg
Solubility (Water)	Low (< 1 mg/mL)	Soluble in hot water
Solubility (Organic)	High	DMSO, Methanol, Ethanol, DMF
pKa (Phenol)	9.47 ± 0.20	Acidic dissociation of 7-OH
pKa (Lactam NH)	> 15	Very weak acid
LogP	0.97	Moderate Lipophilicity
Polar Surface Area	52.82 Å <sup>2</sup>	Good oral bioavailability predictor
H-Bond Donors	2	NH, OH
H-Bond Acceptors	2	C=O, OH

## Biological Context & Metabolism[2][3][4][5][6][7][8]

**7-Hydroxyindolin-2-one** is biologically significant as the core scaffold of the major metabolite of Ropinirole (Requip), a dopamine agonist used in Parkinson's disease. Ropinirole is metabolized primarily by CYP1A2 to 7-hydroxyropinirole. Understanding the properties of the

**7-hydroxyindolin-2-one** core is essential for predicting the metabolite's clearance and potential off-target activity.

## Metabolic Pathway Visualization



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Figure 2: Metabolic pathway of Ropinirole highlighting the formation of the **7-hydroxyindolin-2-one** core.

## Experimental Protocols

### Synthesis of 7-Hydroxyindolin-2-one

Objective: Preparation of high-purity reference standard from 7-methoxyindolin-2-one via demethylation.

Reagents:

- 7-Methoxyindolin-2-one (Starting Material)

- Boron Tribromide (BBr<sub>3</sub>) (1.0 M in CH<sub>2</sub>Cl<sub>2</sub>)
- Dichloromethane (DCM) (Anhydrous)
- Methanol (Quenching)

Protocol:

- Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 7-methoxyindolin-2-one (1.0 eq) and anhydrous DCM (10 mL/g). Cool to -78°C.
- Addition: Dropwise add BBr<sub>3</sub> (3.0 eq) over 20 minutes. The solution may turn dark red/brown.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).
- Quenching: Cool to 0°C. Carefully add Methanol dropwise (Exothermic!).
- Workup: Evaporate solvents. Redissolve residue in EtOAc, wash with NaHCO<sub>3</sub> (sat.) and Brine. Dry over MgSO<sub>4</sub>.
- Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO<sub>2</sub>, Hexane:EtOAc gradient).

## Analytical Characterization (HPLC-UV)

Objective: Purity assessment and identification.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic) and 280 nm (phenol).

- Retention Time: Expect elution earlier than the non-hydroxylated parent due to increased polarity (LogP 0.97 vs 1.7).

## Spectral Characteristics

To validate the identity of **7-hydroxyindolin-2-one**, compare obtained spectra against these reference markers:

- $^1\text{H}$  NMR (DMSO- $d_6$ , 400 MHz):
  - $\delta$  9.0-10.0 ppm (s, 1H): Phenolic OH (broad, exchangeable).
  - $\delta$  10.0-10.5 ppm (s, 1H): Lactam NH.
  - $\delta$  6.7-6.9 ppm (m, 3H): Aromatic protons (H4, H5, H6). Look for the specific splitting pattern of a 1,2,3-trisubstituted benzene (typically two doublets and a triplet, or overlapping multiplets depending on resolution).
  - $\delta$  3.4-3.5 ppm (s, 2H): Methylene protons at C3 (Characteristic of the indolinone ring, distinct from indole).
- IR Spectroscopy (ATR):
  - 3200-3400  $\text{cm}^{-1}$ : Broad OH/NH stretch.
  - 1680-1700  $\text{cm}^{-1}$ : Strong Carbonyl (C=O) stretch (Lactam).

## References

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